molecular formula C11H11ClN2O B1322904 (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol CAS No. 169547-90-4

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1322904
CAS No.: 169547-90-4
M. Wt: 222.67 g/mol
InChI Key: OQHKKYHXEKCCHB-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3-methyl-2-butanone.

    Formation of Pyrazole Ring: The 4-chlorophenylhydrazine reacts with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring.

    Hydroxymethylation: The resulting pyrazole compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:

    (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which may result in different chemical and biological properties.

    (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)acetone: The presence of an acetone group instead of a hydroxymethyl group may affect its reactivity and applications.

    (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)amine: The substitution of the hydroxymethyl group with an amine group can lead to different biological activities and potential therapeutic uses.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKKYHXEKCCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628560
Record name [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-90-4
Record name [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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